molecular formula C21H19NO2 B5837193 3-Furan-2-yl-N-phenethyl-2-phenyl-acrylamide

3-Furan-2-yl-N-phenethyl-2-phenyl-acrylamide

Cat. No.: B5837193
M. Wt: 317.4 g/mol
InChI Key: VYXHAUOSETXWSN-CAPFRKAQSA-N
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Description

3-Furan-2-yl-N-phenethyl-2-phenyl-acrylamide is an organic compound that belongs to the class of acrylamides. This compound features a furan ring, a phenethyl group, and a phenyl group attached to an acrylamide backbone. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furan-2-yl-N-phenethyl-2-phenyl-acrylamide typically involves the reaction of furan-2-carbaldehyde with phenethylamine and phenylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Furan-2-yl-N-phenethyl-2-phenyl-acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Furan-2-yl-N-phenethyl-2-phenyl-acrylamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Furan-2-yl-N-phenethyl-2-phenyl-acrylamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acrylamide group can form covalent bonds with nucleophilic sites in enzymes. These interactions can modulate the activity of target proteins and influence various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Furan-2-yl-2-phenyl-N-tosylacrylamide
  • 3-Phenyl-2-(m-tolyl)-N-tosylacrylamide
  • 3-(Furan-2-yl)pyrazol-4-yl chalcones

Uniqueness

3-Furan-2-yl-N-phenethyl-2-phenyl-acrylamide stands out due to its unique combination of a furan ring, phenethyl group, and phenyl group attached to an acrylamide backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-2-phenyl-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-21(22-14-13-17-8-3-1-4-9-17)20(16-19-12-7-15-24-19)18-10-5-2-6-11-18/h1-12,15-16H,13-14H2,(H,22,23)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXHAUOSETXWSN-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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